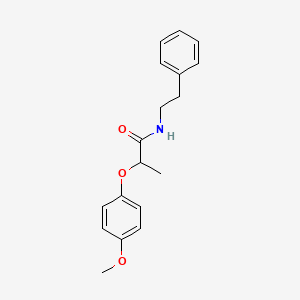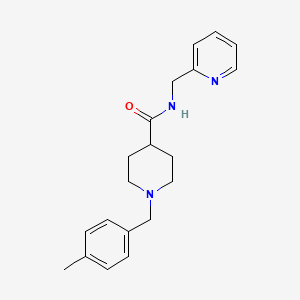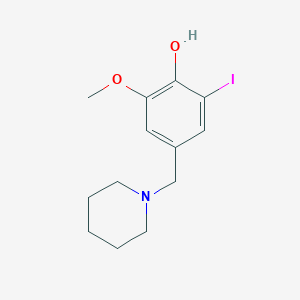
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential use in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and glucose metabolism, which may have beneficial effects on metabolic disorders.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These include increased fatty acid oxidation, improved glucose metabolism, decreased inflammation, and improved cardiovascular function. These effects may have therapeutic implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide for lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation in a controlled manner. However, one of the limitations of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide is its potential for off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is its potential use in the treatment of cancer, as PPARδ has been shown to play a role in cancer cell proliferation and survival. Another area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide in humans.
Synthesis Methods
The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide involves several chemical reactions, including the condensation of 4-methoxyphenol and 2-bromoethylamine, followed by the reaction with 2-(4-methoxyphenoxy)acetic acid. The final step involves the amidation of the resulting product with 2-phenylethylamine. The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide is a complex process that requires expertise in synthetic chemistry.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, which may have therapeutic implications for these diseases.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(22-17-10-8-16(21-2)9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWVBUATMVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![ethyl 4-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4930575.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)

![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)



